Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI)
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Overview
Description
NiCur is an inhibitor of CBP Histone Acetyltransferase which downregulates p53 activation and facilitates methylation at lysine 27 on histone H3.
Scientific Research Applications
Crystal and Molecular Docking Studies
Benzonitrile derivatives like 3-[Bis-(2-hydroxy-4,4-dimethyl-6-oxo-cyclohex-1-enyl)-methyl]benzonitrile have been studied for their anticancer properties. A study involving crystal structure determination and molecular docking with focal adhesion kinase (FAK) domain showed that these compounds exhibit significant bacterial inhibition at lower to moderate concentrations, indicating their potential as pharmaceutical agents (Kiran et al., 2018).
Rearrangements in Aromatic Nitrile Oxides
Research on nitrile imines, nitrile oxides, and nitrile ylides, which are used in 1,3-dipolar cycloaddition reactions, reveals potential rearrangements in aromatic 1,3-dipoles. This can lead to ring expansion to cycloheptatetraene derivatives, mimicking phenylcarbenes. Such rearrangements can occur in both singlet ground states and triplet excited states, accelerating with specific substitutions on phenyl moieties (Marchais et al., 2020).
Synthesis of Pyrimidine Annelated Heterocycles
Benzonitrile derivatives have been used in the synthesis of pyrimidine annelated heterocycles. Specifically, compounds such as 6-(cyclohex-2-enyl)-1,3-dimethyl-5-hydroxyuracil were treated with bromine and other reagents to yield various heterocyclic compounds. This demonstrates the utility of benzonitrile derivatives in complex organic syntheses (Majumdar et al., 2001).
Oxime Formation and 1,3-Dipolar Cycloadditions
In studies focusing on benzonitrile oxide reactions, it was found that these compounds participate in 1,3-dipolar cycloaddition reactions, leading to the formation of oximes. This research helps in understanding the mechanisms of such reactions, which are significant in synthetic organic chemistry (Baran & Mayr, 1989).
Novel Catalysts in Aziridine and Sulfur Diimide Reactions
Benzonitrile derivatives have been used as catalysts for cyclization reactions between aziridines and sulfur diimides, yielding imidazolidinethiones. This showcases their potential in catalyzing unique chemical reactions (Baeg & Alper, 1994).
Applications in Polymer Science
Benzonitrile derivatives have been employed in the synthesis and characterization of novel soluble aromatic polyesters with pendant cyano groups. These polymers demonstrate good thermal stability and solubility, indicating their potential use in high-performance materials (Yu, Cai, & Wang, 2009).
properties
Product Name |
Benzonitrile, 3,3'-[(2-oxo-1,3-cyclohexanediylidene)dimethylidyne]bis-(9CI) |
---|---|
Molecular Formula |
C22H16N2O |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3,3'-((1E,1'E)-(2-Oxocyclohexane-1,3-diylidene)bis(methaneylylidene))dibenzonitrile |
InChI |
InChI=1S/C22H16N2O/c23-14-18-6-1-4-16(10-18)12-20-8-3-9-21(22(20)25)13-17-5-2-7-19(11-17)15-24/h1-2,4-7,10-13H,3,8-9H2/b20-12+,21-13+ |
InChI Key |
LENALXRGKSPEKI-ZIOPAAQOSA-N |
Isomeric SMILES |
C1C/C(=C\C2=CC(=CC=C2)C#N)/C(=O)/C(=C/C3=CC(=CC=C3)C#N)/C1 |
SMILES |
O=C(/C(CCC/1)=C/C2=CC(C#N)=CC=C2)C1=C\C3=CC(C#N)=CC=C3 |
Canonical SMILES |
C1CC(=CC2=CC(=CC=C2)C#N)C(=O)C(=CC3=CC(=CC=C3)C#N)C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
NiCur |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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